

CAS number and registry information for 2,3-Dihydro-2-methylbenzofuran

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Compound of Interest

Compound Name: 2,3-Dihydro-2-methylbenzofuran

Cat. No.: B049830

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In-Depth Technical Guide: 2,3-Dihydro-2-methylbenzofuran

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **2,3-Dihydro-2-methylbenzofuran**, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document details its chemical identity, physical properties, synthesis, and spectral characterization.

Core Registry Information

2,3-Dihydro-2-methylbenzofuran is registered under CAS Number 1746-11-8.^{[1][2]} It is also known by its synonyms, 2-Methyl-2,3-dihydrobenzofuran and 2-Methylcoumaran.^{[1][2]}

Identifier	Value	Source
CAS Number	1746-11-8	[1] [2]
Molecular Formula	C ₉ H ₁₀ O	[1] [2]
Molecular Weight	134.18 g/mol	[1]
IUPAC Name	2-methyl-2,3-dihydro-1-benzofuran	[1]
Synonyms	2-Methyl-2,3-dihydrobenzofuran, 2-Methylcoumaran	[1] [2]
PubChem CID	101130	[1]

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid. A summary of its key physical and chemical properties is provided below.

Property	Value	Source
Boiling Point	198-199 °C	
Density	1.034 g/cm ³	
Refractive Index	1.531	
LogP	2.4	[1]
Physical Description	Solid	[1]

Synthesis

A common and effective method for the synthesis of **2,3-Dihydro-2-methylbenzofuran** is the acid-catalyzed intramolecular cyclization of 2-allylphenol. This reaction proceeds via a protonation-initiated electrophilic attack of the phenolic hydroxyl group onto the double bond of the allyl group.

Experimental Protocol: Acid-Catalyzed Cyclization of 2-Allylphenol

Materials:

- 2-Allylphenol
- Phosphoric acid (85%) or other suitable acid catalyst (e.g., p-toluenesulfonic acid)
- Anhydrous sodium sulfate or magnesium sulfate
- Dichloromethane or other suitable organic solvent
- Saturated sodium bicarbonate solution
- Brine (saturated sodium chloride solution)

Procedure:

- To a solution of 2-allylphenol in a suitable organic solvent (e.g., dichloromethane), add a catalytic amount of phosphoric acid.
- The reaction mixture is stirred at room temperature or gently heated to facilitate the cyclization. Reaction progress should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction is quenched by the addition of a saturated sodium bicarbonate solution to neutralize the acid catalyst.
- The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.
- The solvent is removed under reduced pressure to yield the crude product.
- Purification of the crude **2,3-Dihydro-2-methylbenzofuran** is achieved by vacuum distillation or column chromatography on silica gel.

Spectroscopic Characterization

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of **2,3-Dihydro-2-methylbenzofuran**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹ H NMR	Chemical Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Assignment
Aromatic Protons	6.7-7.2	m	Ar-H	
CH	~4.8	m	H-2	
CH ₂	2.8, 3.2	dd, dd	J ≈ 15, 8; J ≈ 15, 9	H-3
CH ₃	~1.4	d	J ≈ 6	CH ₃ -2

¹³ C NMR	Chemical Shift (ppm)	Assignment
Aromatic C-O	~159	C-7a
Aromatic CH	~128, 125, 120, 109	Ar-C
Aromatic C-C	~120	C-3a
CH	~76	C-2
CH ₂	~36	C-3
CH ₃	~21	CH ₃ -2

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used.[\[3\]](#)[\[4\]](#)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **2,3-Dihydro-2-methylbenzofuran** exhibits a molecular ion peak ([M]⁺) at m/z 134.[\[2\]](#) Key fragmentation patterns include the loss of a

methyl group to give a prominent peak at m/z 119, and further fragmentation of the benzofuran ring system.

m/z	Relative Intensity	Proposed Fragment
134	Moderate	$[C_9H_{10}O]^+$ (Molecular Ion)
119	High	$[M - CH_3]^+$
91	Moderate	$[C_7H_7]^+$ (Tropylium ion)

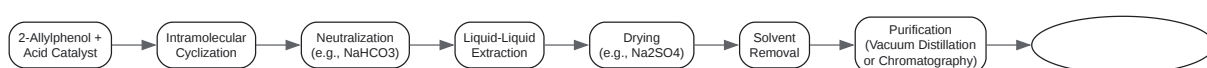
Biological Activity and Signaling Pathways

While the broader class of benzofuran derivatives has been extensively studied for various biological activities, including anti-inflammatory and anticancer properties, there is currently a lack of specific information in the scientific literature detailing a definitive signaling pathway directly modulated by **2,3-Dihydro-2-methylbenzofuran**.^{[5][6]} Derivatives of 2,3-dihydrobenzofuran have been investigated as potent and selective cannabinoid receptor 2 (CB2) agonists.^[7] Further research is required to elucidate the specific molecular targets and mechanisms of action for this particular compound.

Synthesis and Reaction Visualization

Logical Workflow for Synthesis and Purification

The following diagram illustrates the general workflow for the synthesis and purification of **2,3-Dihydro-2-methylbenzofuran**.

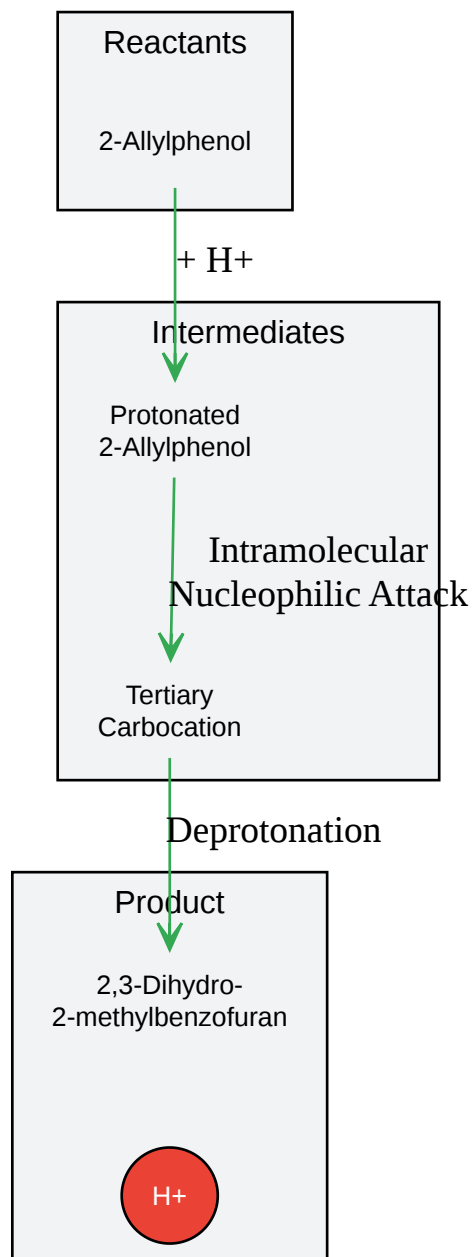


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Caption: General workflow for the synthesis and purification of **2,3-Dihydro-2-methylbenzofuran**.

Proposed Mechanism for Acid-Catalyzed Cyclization

The diagram below outlines the proposed mechanism for the acid-catalyzed intramolecular cyclization of 2-allylphenol.



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